2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

BTK inhibitor Tetrahydroquinoline Kinase potency

Researchers needing a well-characterized BTK inhibitor often face inconsistent potency across analogs. CAS 953938-42-6 delivers a confirmed IC50 of 1 nM (patent Example 99.100), ensuring reproducible target engagement. Key benefits: • Defined 1 nM potency eliminates batch-to-batch variability in biochemical assays. • Serves as a reliable internal standard for BTK inhibitor profiling and SAR studies. • Available from BenchChem with documented purity and expedited global delivery.

Molecular Formula C21H24N2O4
Molecular Weight 368.433
CAS No. 953938-42-6
Cat. No. B2456831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS953938-42-6
Molecular FormulaC21H24N2O4
Molecular Weight368.433
Structural Identifiers
SMILESCCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
InChIInChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-13-16(10-11-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24)
InChIKeyWDMHSMINCTXGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 953938-42-6 Chemical Identity & Class


2-(2-Methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 953938‑42‑6) is a synthetic small‑molecule belonging to the 1‑propanoyl‑1,2,3,4‑tetrahydroquinoline acetamide class. The compound incorporates a 2‑methoxyphenoxy acetamide side chain at the 6‑position of the tetrahydroquinoline core . In the primary patent literature it is designated as Example 99.100 and functions as an inhibitor of Bruton’s tyrosine kinase (BTK) [1]. Its molecular architecture places it within a series of tetrahydroquinoline‑based kinase inhibitors under active investigation for therapeutic applications in B‑cell malignancies and autoimmune disorders.

Compound class Tetrahydroquinoline acetamide BTK inhibitor (patent Example 99.100)
Pathway context BTK-dependent signaling in B-cell malignancy and autoimmune disorder research models
Selection role Enables structure-activity relationship (SAR) benchmarking within the US20240083900 chemical series

CAS 953938-42-6 Substitution Risks


Within the tetrahydroquinoline acetamide class, even subtle modifications to the substitution pattern produce large shifts in BTK inhibitory potency. In the same patent family, structurally related examples span IC50 values from <1 nM to >5 nM in the identical biochemical assay [1]. Consequently, replacing CAS 953938‑42‑6 with a simple “6‑substituted tetrahydroquinoline” analog without verifying the exact compound identity risks obtaining a molecule with substantially different target engagement and functional activity. The quantitative evidence below demonstrates this sensitivity and provides the head‑to‑head data required to justify compound‑specific selection.

Potency shifts with close analogs
Structurally similar tetrahydroquinoline substitutions can alter BTK inhibitory potency by >5-fold; exact compound identity directly influences target engagement.
Potency parity does not guarantee interchangeability
Equipotent analogs in the same patent series may differ in selectivity, solubility, or metabolic stability; substitution without orthogonal profiling may introduce unexpected off-target activity.
Kinase selectivity profile unverified
No broad kinase selectivity panel data are publicly available; off-target risk assessment requires compound-specific selectivity screening before replacing a well-characterized inhibitor.

CAS 953938-42-6 BTK Potency Comparisons


BTK Inhibition vs. Example 236

In a standardized BTK in vitro biochemical assay measuring compound potency, CAS 953938‑42‑6 (Example 99.100) exhibited an IC50 of 1 nM, whereas Example 236 from the same patent showed an IC50 of 5.5 nM [1][2]. This represents a 5.5‑fold higher potency for the target compound relative to a closely related analog within the identical tetrahydroquinoline series.

BTK Potency vs Example 236
Head-to-head
IC50 1 nM vs 5.5 nM · 5.5-fold lower IC50
Supports compound-specific selection for low-concentration target engagement assays.
Identical biochemical assay conditions across patent examples.
BTK inhibitor Tetrahydroquinoline Kinase potency

BTK Inhibition vs. Example 79

Compared with Example 79 (IC50 1.20 nM), CAS 953938‑42‑6 (IC50 1 nM) shows a marginal 1.2‑fold improvement in the same BTK biochemical assay [1][2]. Although the difference is small, when combined with other developability parameters it may influence candidate prioritization.

BTK Potency vs Example 79
Head-to-head
IC50 1 nM vs 1.20 nM · 1.2-fold difference
Small potency edge may influence candidate prioritization when combined with pharmacokinetic or selectivity data.
Assay format identical; marginal difference alone does not guarantee superior developability.
BTK inhibitor Tetrahydroquinoline Potency ranking

BTK Potency Parity with Examples 101 and 150

CAS 953938‑42‑6 (Example 99.100) displays identical BTK IC50 values of 1 nM when compared with Example 101 and Example 150, both of which also achieve 1 nM in the same assay [1][2]. This places the compound within the top potency tier of the disclosed tetrahydroquinoline series.

Potency Parity with Examples 101 & 150
Head-to-head
IC50 1 nM vs 1 nM · potency parity
Potency parity confirms consistent target engagement; orthogonal properties should drive selection among equipotent analogs.
Selectivity, solubility, and metabolic stability remain uncharacterized for these examples.
BTK inhibitor Structure-activity relationship Tetrahydroquinoline series

Kinase Selectivity Data Gap

No quantitative kinase selectivity panel data (e.g., KINOMEscan or biochemical IC50 values against a broad panel of kinases) have been identified for CAS 953938‑42‑6 in the public domain or disclosed patent examples [1]. Therefore, any claim of superior selectivity over other tetrahydroquinoline‑based BTK inhibitors or over clinically relevant BTK inhibitors (e.g., ibrutinib, acalabrutinib) cannot be substantiated at this time.

Kinase Selectivity Profile
Data to verify
No broad kinase panel data available
Off-target selectivity cannot be assessed; claims of superior selectivity over reference BTK inhibitors are not substantiated.
Request kinome-wide profiling if selectivity is a key selection criterion.
BTK selectivity Off-target kinase panel Data limitation

CAS 953938-42-6 Application Scenarios


BTK-Dependent B-Cell Malignancy

With a BTK IC50 of 1 nM, CAS 953938‑42‑6 is suitable as a chemical probe or lead‑optimization starting point for studying BTK‑driven signaling in B‑cell lymphoma and chronic lymphocytic leukemia models. Its potency parity with other top‑tier patent examples [1] makes it a viable candidate for head‑to‑head cellular efficacy studies against established BTK inhibitors such as ibrutinib.

Autoimmune Disease Models

BTK inhibition is a validated strategy for autoimmune conditions including rheumatoid arthritis and lupus. The compound’s confirmed biochemical potency [1] supports its use in mechanistic studies exploring BTK blockade in immune cell activation assays, provided that cellular permeability and selectivity are independently verified.

Tetrahydroquinoline SAR Exploration

As Example 99.100, the compound serves as a direct benchmark for SAR exploration within the US20240083900 chemical series [1]. Its 1 nM potency, compared with the 5.5‑fold weaker Example 236, offers a clear potency differential that can guide medicinal chemistry efforts aimed at optimizing substituent effects at the 6‑position of the tetrahydroquinoline scaffold.

In Vitro Pharmacology Benchmarking

The compound can act as an internal reference standard when profiling new BTK inhibitors. Its well‑defined IC50 of 1 nM in the patent‑described biochemical assay [1] provides a reproducible calibration point for inter‑laboratory comparisons and assay validation.

Application
Selection Property
Validation Focus
B-cell malignancy signaling studies (CLL, lymphoma models)
Reported nanomolar BTK biochemical potency
Confirm cellular permeability and target engagement in disease-relevant cell models
Autoimmune signaling pathway research (RA, lupus models)
Biochemical BTK inhibition confirmed in patent assays
Validate immune cell activation blockade and selectivity profile
Tetrahydroquinoline SAR benchmarking
Defined Example 99.100 identity with comparative potency data
Compare substituent effects at 6-position using potency differentials
In vitro BTK assay calibration and reference
Reproducible IC50 in standardized biochemical assay
Use as internal reference for inter-laboratory BTK assay validation
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